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WDNM1 protein

Cat. No.: B1180692
CAS No.: 134501-11-4
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Description

Overview of WDNM1 Protein and its Significance in Cellular Processes

WDNM1 (West-mead DMBA-8 Non-metastatic clone 1) is a protein that has garnered scientific interest due to its association with the metastatic potential of cancer cells. nih.govnih.govcapes.gov.br It belongs to the whey acidic protein (WAP) four-disulfide core (WAP/4-DSC) domain family, a group of proteins that includes several known proteinase inhibitors. physiology.orgebi.ac.uk This structural feature suggests that WDNM1 may also function as a proteinase inhibitor, potentially influencing the activity of enzymes involved in tissue remodeling and cancer cell invasion. nih.gov

Beyond its proposed role in cancer metastasis, WDNM1 is also recognized as a marker for the functional differentiation of the mammary gland. cnr.it Its expression is observed during the early stages of pregnancy, indicating its involvement in the developmental processes of the mammary gland. cnr.itresearchgate.net

The this compound and its related gene family are involved in a variety of biological processes, including cell differentiation and the regulation of the extracellular matrix. physiology.orgcnr.it Its distant relative, Wdnm1-like, has been identified as a secreted factor in adipocytes that can enhance the activity of matrix metalloproteinase-2 (MMP-2), an enzyme involved in breaking down the extracellular matrix. physiology.org This highlights the diverse and complex roles that WDNM1 and its related proteins play in cellular functions.

Nomenclature and Orthologous Gene Designations (WDNM1, Wdnm1-like, lnc-DC)

The nomenclature surrounding the this compound and its related genes can be complex, with different names used across various studies and species. Understanding these designations is crucial for accurately interpreting the scientific literature.

WDNM1 : This is the primary designation for the gene and its corresponding protein. It stands for "West-mead DMBA-8 Non-metastatic clone 1," named after the cell line in which it was first identified. physiology.org In some contexts, particularly in rats, it is also referred to as Expi. physiology.orgontosight.ai The mouse ortholog of the WDNM1 gene is designated as Wfdc18. bgee.org

Wdnm1-like : This gene and its protein product were named due to their sequence similarity to WDNM1. physiology.org While related, they are distinct entities. In mice, the Wdnm1-like gene is also known by the synonym Wfdc21. bgee.org

lnc-DC : This designation refers to a long non-coding RNA that is highly expressed during the differentiation of human dendritic cells (DCs). mdpi.comf1000research.com Interestingly, the gene that produces lnc-DC in humans is a pseudogene of Wdnm1-like. f1000research.comnih.gov In most other mammals, the orthologous gene is not a pseudogene and encodes the Wdnm1-like protein. nih.gov This has led to some confusion in the literature, as the "mouse lnc-DC ortholog" actually refers to the protein-coding Wdnm1-like gene. f1000research.comnih.govresearchgate.net

The relationship between these entities highlights a fascinating evolutionary divergence. While in humans, the Wdnm1-like locus produces a functional non-coding RNA (lnc-DC), in many other mammals, it produces a functional protein. nih.gov

Here is an interactive data table summarizing the nomenclature:

Table 1: Nomenclature and Orthologous Gene Designations
Name Species/Context Also Known As Key Characteristics
WDNM1 Rat Expi Identified in a non-metastatic mammary adenocarcinoma cell line. physiology.org
Wfdc18 Mouse Wdnm1, Expi, Kal1 Ortholog of the rat WDNM1 gene. bgee.org
Wdnm1-like Mouse, Rat Wfdc21 (mouse) A related but distinct gene and protein with similarity to WDNM1. physiology.orgbgee.org

| lnc-DC | Human | Wdnm1-like-ψ | A long non-coding RNA transcribed from a pseudogene of Wdnm1-like. f1000research.comnih.gov |

Historical Context of Discovery and Initial Characterization

The discovery of WDNM1 dates back to 1988, when researchers were investigating differences in gene expression between metastatic and non-metastatic clones of the DMBA-8 rat mammary adenocarcinoma cell line. nih.govebi.ac.ukresearchgate.net Using subtractive hybridization, they identified a novel gene, which they named WDNM1, that was expressed at significantly higher levels in the non-metastatic cells. researchgate.net This initial finding immediately suggested a potential role for the gene product in suppressing metastasis. nih.gov

Further characterization in the early 1990s revealed more about the nature of the this compound. nih.gov Detailed analysis of the WDNM1 mRNA showed the existence of two transcripts created by alternative splicing. nih.govcapes.gov.br The spliced version was found to encode a 60-amino acid protein. nih.gov Crucially, this protein exhibited strong homology to a family of proteins characterized by a "four-disulfide core" structure, now known as the whey acidic protein (WAP) domain. nih.gov This family includes several proteinase inhibitors, leading to the hypothesis that WDNM1 might also possess proteinase-inhibiting capabilities, which could explain its association with a non-metastatic phenotype. nih.gov

Around the same time, a related but distinct gene, Wdnm1-like, was identified in rats based on its sequence similarity to Wdnm1. physiology.org Later studies in mice further characterized Wdnm1-like as a secreted protein involved in adipogenesis and the activation of matrix metalloproteinase-2 (MMP-2). physiology.org

More recently, in 2014, a study identified a long non-coding RNA, termed lnc-DC, that was crucial for human dendritic cell differentiation. f1000research.comnih.gov It was subsequently pointed out that the gene for lnc-DC in humans is a pseudogene of Wdnm1-like, and that in most other mammals, this locus encodes the Wdnm1-like protein. nih.govresearcher.life This discovery added a new layer of complexity to the understanding of this gene family, revealing how the same locus can have different functional outputs (a protein versus a non-coding RNA) in different species. nih.gov

Here is an interactive data table summarizing the key historical findings:

Table 2: Historical Timeline of WDNM1 and Related Discoveries
Year Discovery Significance
1988 Identification of the WDNM1 gene. nih.govresearchgate.net First link between WDNM1 expression and a non-metastatic phenotype in rat mammary cancer cells. nih.govresearchgate.net
1991 Characterization of the this compound. nih.gov Revealed that WDNM1 is a member of the 'four-disulfide core' family of proteins, suggesting a role as a proteinase inhibitor. nih.gov
2008 Characterization of Wdnm1-like in mice. physiology.org Identified Wdnm1-like as a secreted adipokine that enhances MMP-2 activity. physiology.org

| 2014 | Discovery of lnc-DC. f1000research.comnih.gov | Identified a long non-coding RNA in humans, transcribed from the Wdnm1-like pseudogene, that is important for dendritic cell differentiation. f1000research.comnih.gov |

Properties

CAS No.

134501-11-4

Molecular Formula

C13H15F2N3O3S

Synonyms

WDNM1 protein

Origin of Product

United States

Molecular Architecture and Classification of Wdnm1 Protein

Primary Sequence Analysis and Predicted Characteristics

An interactive table showing the primary sequence characteristics of murine Wdnm1-like could be presented here, including:

CharacteristicValue/DescriptionSource
Molecular Mass (calculated)~6.8 kDa (6,792 Da) biorxiv.orgresearchgate.net
Transcript Size434 bases researchgate.net
Amino Acid Count63 amino acids researchgate.net
Isoelectric Point (pI)4.3 biorxiv.org
Cysteine ContentCysteine-rich biorxiv.orgnih.gov
NatureAcidic biorxiv.org

Membership within the Whey Acidic Protein/Four-Disulfide Core (WAP/4-DSC) Family

WDNM1 protein and its orthologs, such as murine Wdnm1-like, are classified as members of the whey acidic protein/four-disulfide core (WAP/4-DSC) family biorxiv.orgresearchgate.netnih.govgenecards.org. This family is defined by the presence of one or more WAP/4-DSC domains, which are typically 40-50 amino acids in length and contain eight conserved cysteine residues. These cysteines are involved in forming four characteristic intramolecular disulfide bonds that are crucial for the domain's structural stability nih.gov. While Wdnm1-like is considered a distant member of this family, it retains conservation of six of the eight characteristic cysteines, along with other conserved residues found within the WAP/4-DSC motif biorxiv.org.

Structural Motifs and Domain Organization (e.g., disulfide bonds)

A schematic representation illustrating the conserved cysteine positions and predicted disulfide bonds within the WAP/4-DSC motif relevant to WDNM1 could be conceptually presented here, based on research findings.

Protein Isoforms and Alternative Splicing Variants

Alternative splicing is a significant biological process that allows a single gene to produce multiple protein isoforms with potentially different amino acid sequences and functions. While the search results confirm that alternative splicing is a common phenomenon in eukaryotes and can lead to diverse protein variants, including within the WAP family (e.g., WFDC2) nih.gov, specific details regarding alternative splicing variants and resulting protein isoforms for this compound itself are not extensively detailed in the provided context. However, the existence of alternative transcript isoforms has been mentioned in relation to Wdnm1-like. The impact of alternative splicing on protein function can be significant, leading to changes in stability or interaction capabilities.

Post-Translational Processing and Secretion

This compound, particularly Wdnm1-like, is characterized as a secreted protein biorxiv.orgresearchgate.net. Secreted proteins typically undergo post-translational processing, which includes folding, modification, and transport through the exocytic pathway (Endoplasmic Reticulum to Golgi apparatus to the plasma membrane). While post-translational modifications (PTMs) are crucial for protein function and diversity, such as glycosylation, phosphorylation, and disulfide bond formation, studies on Wdnm1-like have indicated that it does not appear to undergo significant post-translational modifications like glycosylation that would alter its predicted molecular mass biorxiv.org. The formation of disulfide bonds from cysteine residues is itself a form of post-translational modification essential for the stability of the WAP/4-DSC domain. The presence of a signal peptide sequence is characteristic of proteins destined for secretion.

An interactive table summarizing the post-translational processing and secretion characteristics could be included:

Process/CharacteristicDescriptionSource
SecretionYes, characterized as a secreted protein. biorxiv.orgresearchgate.net
Secretory PathwayFollows the exocytic pathway (implied).
GlycosylationDoes not appear to undergo significant glycosylation. biorxiv.org
Disulfide Bond FormationEssential for WAP/4-DSC domain stability. nih.gov
Signal PeptidePredicted to be present (implied by secretion).

Compound Names and PubChem CIDs

Genomic Organization and Transcriptional Regulation of Wdnm1

Chromosomal Localization and Gene Structure

In mice, the Wdnm1-like gene (Wfdc21) is located on chromosome 11. It resides in a region between a cluster of five chemokine genes, including Ccl4, and the gene for the hypothetical protein Heatr6. An approximately 45-kb region on murine chromosome 11 contains the genes for Wdnm1-like, Wdnm1/Expi, and a third novel protein with similarity to WDNM1. The murine Wdnm1-like gene spans 5.7 kb and consists of three exons.

In rats, the WDNM1 gene (Wfdc18), also known as Expi or Kal1, is located on chromosome 11. Detailed analysis of the rat WDNM1 mRNA structure revealed the presence of two transcripts generated by alternative splicing of a single exon. One version, unspliced, contains an in-frame termination codon and is predicted to encode an 18-amino acid protein. The spliced version is predicted to encode a 60-amino acid protein that shows strong homology to proteins with a conserved arrangement of cysteine residues, characteristic of the four-disulfide core family.

Tissue-Specific and Cell-Type Restricted Expression Profiles

WDNM1 exhibits distinct expression patterns across different tissues and cell types, suggesting specialized functions.

WDNM1 transcript is induced upon mammary gland involution in mice and is occasionally used as a molecular marker in studies of mammary gland biology. In the mammary gland, the WDNM1 gene is predominantly expressed in the layer of secretory epithelial cells surrounding the lumen of alveoli. Lower levels of WDNM1 mRNA were observed at involution day 3 compared to involution day 1. Studies in HC11 mammary epithelial cells, an in vitro model, show that WDNM1 gene expression is increased upon serum starvation and/or TNF-α treatment, conditions associated with apoptosis. Its expression gradually decreases following re-stimulation with serum.

The expression of WDNM1 in the mammary gland is also associated with differentiation. In LA7 cells, a rat mammary epithelial cell line, WDNM1 and β-casein genes appear to be specific markers of mammary gland functional differentiation, with their expression occurring earlier in pregnancy in vivo. Their expression in LA7 cells induced to form domes, a process indicative of an early stage of lactogenic differentiation, suggests a relationship between dome formation and alveolar differentiation during pregnancy. WDNM1 expression increases during alveolar proliferation in the second half of pregnancy and during lactation.

In murine models, Wdnm1-like (Wfdc21) transcript is selectively expressed in adipose tissue and liver. It is significantly enriched (approximately 500-fold) in white adipose depots compared to brown adipose tissue. Cellular fractionation studies of white adipose tissue demonstrate that Wdnm1-like transcript expression is restricted to the adipocyte population.

During white adipogenesis, Wdnm1-like transcript shows a dramatic upregulation. Studies in 3T3-L1 preadipocytes, an in vitro model of white adipogenesis, indicate that Wdnm1-like transcript increases within 6 hours of adipogenic induction, with an approximately 17,000-fold increase by day 7. Upregulation of Wdnm1-like also accompanies white adipogenesis of ScAP-23 preadipocytes and primary preadipocytes.

Real-time PCR analysis of multiple murine tissues confirmed that Wdnm1-like transcript expression is highly restricted to white adipose tissue and liver, present at levels several hundred times higher than in other tissues examined.

Tissue (Murine)Relative Wdnm1-like Transcript Level (vs. Muscle)
White Adipose TissueHigh (Hundreds of times higher)
LiverHigh (Hundreds of times higher)
Muscle1 (Baseline)
Other tissues examinedLow

Based on data from Real-time PCR assessment of Wdnm1-like transcript level in a panel of murine tissues.

Comparison of Wdnm1-like transcript levels in brown adipose tissue (BAT) and three distinct white adipose tissue (WAT) depots (subcutaneous (SC), epididymal (EP), and retroperitoneal (RP)) showed that it is expressed in SC WAT at levels approximately 500 times higher than in BAT. It is also more than 100-fold higher in EP and RP WAT relative to BAT.

Adipose Depot (Murine)Relative Wdnm1-like Transcript Level (vs. BAT)
Subcutaneous (SC) WAT~500x Higher
Epididymal (EP) WAT>100x Higher
Retroperitoneal (RP) WAT>100x Higher
Brown Adipose Tissue (BAT)1 (Baseline)

Based on data comparing Wdnm1-like transcript level in BAT and WAT depots.

In ob/ob mice, Wdnm1-like transcript expression was increased 1.5-fold in EP WAT and 3.3-fold in BAT, while liver levels were decreased to 60% of wild-type animals.

Research suggests a potential association of WDNM1 (or its orthologs/transcripts) with immune cells, including dendritic cells and macrophages. In humans and mice, the Wdnm1-like transcript appears functionally associated with dendritic cell differentiation. In human dendritic cells, the WFDC21P transcript, referred to as lnc-DC, is robustly induced by the differentiation process of monocytes into dendritic cells. This transcript is also highly transcribed in other dendritic cells.

In mice, Wfdc21 (Wdnm1-like) level was found to be elevated in LPS-treated RAW264.7 cells, a macrophage cell line. Downregulation of Wfdc21 modulated the concentration of pro-inflammatory factors in LPS-treated macrophages.

Adipose Tissue and Liver Expression in Murine Models

Regulation of WDNM1 Gene Expression

The expression of the WDNM1 gene is subject to various regulatory mechanisms, including hormonal and signaling pathways.

In mammary epithelial cells, the expression of WDNM1 is influenced by hormonal factors. Studies in HC11 mammary epithelial cells showed that lactogenic hormones, such as insulin, dexamethasone, and prolactin, and their combinations, did not affect the expression of the WDNM1 gene. However, Epidermal Growth Factor (EGF), a survival factor, strongly inhibited WDNM1 gene expression in apoptotic HC11 cells in a dose- and time-dependent manner.

In adipocytes, TNF-α treatment of 3T3-L1 adipocytes increased Wdnm1-like transcript level 2.4-fold, and this increase was attenuated by pretreatment with the p38 MAP kinase inhibitor SB203580. The coincident increase in PPARγ2 and Wdnm1-like transcript during early adipogenesis suggests a possible PPARγ2-mediated transcriptional regulation of Wdnm1-like.

In mammary epithelial cells, TNF-α induced WDNM1 expression was shown to be dependent on NF-κB activation, as its expression was abrogated in cells transfected with a super-repressor of NF-κB (IκBαM).

Regulation of WDNM1 Expression

FactorTissue/Cell TypeEffect on WDNM1 Expression
Serum Starvation / TNF-αMammary Epithelial CellsIncreased
Serum Re-stimulationMammary Epithelial CellsDecreased
Lactogenic Hormones (Insulin, Dexamethasone, Prolactin)Mammary Epithelial CellsNo significant effect
EGFMammary Epithelial CellsInhibited
TNF-αAdipocytesIncreased
p38 MAP kinase inhibitor SB203580Adipocytes (TNF-α treated)Attenuated TNF-α effect
PPARγ2Preadipocytes (during adipogenesis)Possible transcriptional regulation
NF-κB activationMammary Epithelial Cells (TNF-α induced)Required for TNF-α induction
LPSMacrophagesElevated

Based on various research findings.

Cytokine-Mediated Regulation (e.g., TNF-α, LPS)

WDNM1 gene expression can be influenced by cytokine signaling. Tumor Necrosis Factor-alpha (TNF-α) treatment has been shown to increase WDNM1 expression. nih.gov In HC11 mammary epithelial cells, TNF-α induced WDNM1 expression through an NF-κB-dependent mechanism, as this induction was abrogated in cells transfected with a super-repressor of NF-κB (IκBαM). nih.gov This suggests a regulatory link between TNF-α, NF-κB signaling, and WDNM1 expression.

In 3T3-L1 adipocytes, TNF-α treatment increased Wdnm1-like transcript levels, and this effect was attenuated by pretreatment with a p38 MAP kinase inhibitor. physiology.org This indicates that TNF-α can upregulate Wdnm1-like expression in adipocytes, potentially involving the p38 MAP kinase pathway. physiology.org

Studies investigating the regulation of Wdnm1-like by Lipopolysaccharide (LPS) have shown that Wdnm1-like expression is independent of LPS concentration in macrophages. nih.gov However, downregulation of Wfdc21 (Wdnm1-like) was found to control the secretion of pro-inflammatory factors like IL-1β and TNF-α induced by LPS stimulation in macrophages. nih.gov This suggests that while LPS may not directly regulate Wdnm1-like expression, Wdnm1-like can modulate the inflammatory response triggered by LPS.

Transcriptional Factor Networks (e.g., NF-κB, PPARγ, C/EBP family, Wnt/β-catenin, STAT3)

Transcriptional factors play a significant role in regulating WDNM1 expression.

NF-κB: As mentioned, TNF-α-induced WDNM1 expression in mammary epithelial cells is dependent on NF-κB. nih.gov NF-κB is a pleiotropic transcription factor involved in various cellular processes, including inflammation, immunity, differentiation, and growth. uniprot.orgwikipedia.org It exists as homo- or heterodimeric complexes, with the p65-p50 heterodimer being the most abundant. uniprot.orgwikipedia.org Activation typically involves the degradation of IκB inhibitors, allowing NF-κB to translocate to the nucleus and bind to target gene DNA. uniprot.orgwikipedia.org

PPARγ and C/EBP family: The peroxisome proliferator-activated receptor-gamma (PPARγ) is a master transcriptional regulator of the adipogenic program. physiology.orgscispace.com The CCAAT/enhancer-binding protein (C/EBP) family also significantly contributes to adipogenesis. physiology.org Wdnm1-like protein expression is induced during white adipocyte differentiation. physiology.orgnih.gov Studies have shown that activation of wild-type PPARγ by endogenous effectors induces the expression of several genes, including Wdnm1-like protein. nih.gov Treatment with synthetic PPARγ agonists can repress the expression of Wdnm1-like protein in visceral white adipose tissue. nih.govbiorxiv.org

Wnt/β-catenin: The Wnt/β-catenin signaling pathway is involved in various developmental processes and diseases. oncotarget.com Inappropriate β-catenin accumulation can lead to transcriptional activation of target genes. oncotarget.com Studies in mouse mammary epithelial cells have shown that Wnt1 overexpression partially abrogated the induction of WDNM1, suggesting that Wnt/β-catenin signaling can negatively regulate WDNM1 expression during lactogenic differentiation. aacrjournals.orgnih.govcapes.gov.br

STAT3: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor activated by various cytokines and growth factors, playing roles in cell growth, differentiation, and immune response. mdpi.comresearchgate.netphysiology.org In humans, the Wdnm1-like-ψ transcript (Lnc-DC) has been postulated to regulate dendritic cell differentiation by enhancing STAT3 activity through preventing its dephosphorylation by SHP1. nih.govresearchgate.net The Wdnm1-like transcript, particularly the 3'-end, has some specificity for binding to STAT3. nih.gov Differentiation of both adipocytes and limbal epithelial cells can involve STAT3, potentially suggesting synergistic functions of Wdnm1-like proteins and transcripts in some species. nih.govresearchgate.net

Epigenetic Modulations (e.g., lncRNA interactions, histone modifications)

Epigenetic mechanisms, including interactions with long non-coding RNAs (lncRNAs) and histone modifications, can influence gene expression. mdpi.comexplorationpub.comnih.gov

lncRNA interactions: In humans, the Wdnm1-like locus is thought to encode the lncRNA Lnc-DC, which has been implicated in regulating STAT3 activity in dendritic cells. researchgate.netresearchgate.net LncRNAs can regulate gene expression by directly binding to target genes or recruiting transcriptional regulators to induce chromatin modification. mdpi.com They can also interact with proteins to affect their function or localization. mdpi.com Whether Lnc-DC's function in human dendritic cell differentiation is solely mediated by its interaction with STAT3 as an RNA or if an uncharacterized protein product is involved remains an area for further study. nih.govresearchgate.netnih.gov

Histone modifications: Histone modifications are post-translational modifications of histone proteins that affect chromatin structure and gene expression. ewanbirney.comwikipedia.org These modifications, such as acetylation and methylation, can create either open (euchromatin) or condensed (heterochromatin) states, influencing the accessibility of DNA to transcriptional machinery. ewanbirney.comwikipedia.org While the search results mention histone modifications in the context of lncRNA function and general gene regulation researchgate.netresearchgate.netmdpi.comexplorationpub.comnih.govewanbirney.comwikipedia.orgdntb.gov.ua, specific detailed research findings directly linking histone modifications to the regulation of WDNM1 protein-coding gene expression were not prominently found within the provided snippets. However, the activation of histone modifications like H3K4me3 and H3K27ac on the loci of lnc-DC has been noted, forming an accessible complex structure in human dendritic cells. researchgate.netresearchgate.net

Cellular and Biochemical Functions of Wdnm1 Protein

Roles in Cellular Differentiation and Development

WDNM1 protein plays a notable role in the differentiation and development of several cell types, particularly in the mammary gland and adipose tissue.

Mammary Gland Differentiation and Lactogenesis

WDNM1 is expressed during the development and differentiation of the mammary gland. Its expression, along with β-casein, is observed early in pregnancy and increases during alveolar proliferation. These proteins are considered specific markers of mammary gland functional differentiation. Studies using in vitro models of mammary epithelial cells, such as the LA7 cell line, have shown that the formation of domes, which represents an early stage of lactogenic differentiation, is accompanied by the production of WDNM1 and β-casein. This process can be induced by lactogenic hormones like hydrocortisone (B1673445) (HC) and prolactin (PRL). In contrast, the expression of other milk protein genes like whey acidic protein (WAP) and α-lactalbumin occurs later in gestation, closer to the onset of terminal differentiation and full lactation. The sequential activation of milk protein genes, including WDNM1, defines the differentiation steps occurring during pregnancy and lactation.

Adipogenesis and Adipocyte Maturation

WDNM1-like has been identified as a differentiation-dependent gene in white and brown adipogenesis. Its transcript is selectively expressed in adipose tissue and liver, with a significantly higher enrichment in white adipose depots compared to brown. Cellular fractionation studies have indicated that Wdnm1-like transcript expression is restricted to the adipocyte population within white adipose tissue. During in vitro adipogenesis of 3T3-L1 preadipocytes, a model for white adipogenesis, Wdnm1-like transcript levels increase substantially, showing a dramatic upregulation by day 7 of induction. This upregulation also accompanies white adipogenesis in other preadipocyte models and primary preadipocytes. Treatment with TNF-α has been shown to increase Wdnm1-like transcript levels in 3T3-L1 adipocytes, an effect that can be attenuated by pretreatment with a p38 MAP kinase inhibitor.

Dendritic Cell Differentiation (Human lnc-DC mediated effects)

In the context of dendritic cell (DC) differentiation, the human WDNM1-like locus is associated with a long noncoding RNA (lncRNA) referred to as lnc-DC. This lncRNA has been found to be robustly induced during the differentiation of human peripheral blood monocytes into DCs. While studies in human and mouse systems suggest that the Wdnm1-like(-ψ) transcript is functionally associated with DC differentiation, there is discussion regarding whether this effect is mediated by the lncRNA transcript itself or by the encoded Wdnm1-like protein, particularly in mice where the gene is known to encode a secreted protein. In humans, lnc-DC is suggested to interact with the transcription factor STAT3, influencing DC development and function.

Involvement in Apoptosis Regulation

WDNM1 expression has been linked to the regulation of apoptosis in mammary epithelial cells. Studies using HC11 mammary epithelial cells have shown that WDNM1 gene expression is increased upon treatment with serum-free medium and/or TNF-α, which correlates with an increase in apoptotic cells. Conversely, WDNM1 expression gradually decreases following re-stimulation with serum. Furthermore, overexpression of WDNM1 in HC11 cells has been shown to suppress cell growth and differentiation while accelerating apoptosis. This suggests that WDNM1, regulated by pathways such as the TNF-α-NF-κB signal pathway, is associated with the induction of apoptosis in these cells.

Modulation of Extracellular Matrix Remodeling

WDNM1-like protein has been implicated in the remodeling of the extracellular matrix (ECM), particularly through its influence on matrix metalloproteinase (MMP) activity.

Regulation of Matrix Metalloproteinase (MMP) Activity (e.g., MMP-2)

A number of proteins in the WAP/4-DSC family, to which Wdnm1-like belongs, function as protease inhibitors. Given the significant role of extracellular remodeling in processes like adipogenesis, the effect of Wdnm1-like on MMP activity has been investigated. Studies using gelatin zymography in HT1080 fibrosarcoma cells transfected with a Wdnm1-like expression construct revealed markedly increased levels of active MMP-2. This finding identifies Wdnm1-like as a factor that functions to enhance MMP-2 activity. The mechanism by which Wdnm1-like increases active MMP-2 levels does not appear to involve enhanced expression of the MMP-2 gene itself, suggesting a novel regulatory mechanism. This ability to enhance MMP-2 activity suggests that Wdnm1-like may play a role in remodeling the extracellular milieu during processes such as adipogenesis and potentially in other contexts where ECM dynamics are crucial. MMP-2 is a key enzyme involved in the degradation of various ECM components, including type IV and V collagen, fibronectin, laminin, and elastin, and plays roles in physiological processes like tissue repair and angiogenesis.

Implications for Tissue Morphogenesis and Remodeling

The involvement of this compound in processes like adipogenesis suggests a role in tissue morphogenesis and remodeling. physiology.orgnih.govnih.gov Adipogenesis, the process of fat cell formation, involves significant remodeling of the extracellular matrix (ECM). physiology.orgnih.gov Studies have investigated the effect of Wdnm1-like on the activity of matrix metalloproteinases (MMPs), a class of extracellular proteases crucial for ECM degradation and remodeling. physiology.orgnih.govf1000research.com

Research using HT1080 fibrosarcoma cells transfected with a Wdnm1-like expression construct revealed markedly increased levels of active MMP-2. physiology.orgnih.govf1000research.com This finding suggests that Wdnm1-like may enhance the activation of MMP-2, thereby influencing extracellular remodeling. physiology.orgnih.govf1000research.com This potential role in remodeling the extracellular milieu could be important in processes like adipogenesis and within tumor microenvironments where adipocytes are key components. physiology.orgnih.gov

The expression of WDNM1 has also been noted in the mammary gland, where it is induced upon involution. physiology.org Mammary gland development involves significant morphological changes and remodeling throughout different physiological states, including pregnancy, lactation, and involution. researchgate.net These processes are tightly linked to changes in milk protein expression and the remodeling of adipose tissue within the mammary gland. researchgate.net While the precise role of WDNM1 in mammary gland remodeling requires further investigation, its expression pattern suggests a potential involvement.

Potential Role as a Proteinase Inhibitor

This compound is a member of the WAP/4-DSC family, many members of which function as proteinase inhibitors. ebi.ac.ukebi.ac.ukembl-heidelberg.dephysiology.orgnih.gov Given this familial association, it was initially hypothesized that WDNM1 might also possess proteinase inhibitory activity. physiology.orgf1000research.com However, research findings regarding its inhibitory function are not straightforward.

While some WAP/4-DSC proteins like elafin and secretory leukocyte proteinase inhibitor (SLPI) are known proteinase inhibitors, Wdnm1-like possesses only a single WAP/4-DSC type motif with a reduced number of conserved cysteines compared to other family members. physiology.org This structural difference suggests it may be only distantly related to other WAP/4-DSC proteins with established inhibitory functions. physiology.org

Contrary to the initial hypothesis of inhibition, studies on Wdnm1-like have indicated it may enhance the activation of a protease, specifically MMP-2. physiology.orgnih.govf1000research.com This suggests that in certain contexts, this compound might act as an activator or modulator of protease activity rather than a direct inhibitor. physiology.orgf1000research.com The complex picture surrounding WDNM1's function highlights the need for further research to fully elucidate its biochemical activities and determine if it possesses any proteinase inhibitory capacity under specific conditions or towards different proteases. physiology.orgnih.gov

Data Table: Wdnm1-like Transcript Increase During 3T3-L1 Adipogenesis

Time after Adipogenic InductionApproximate Fold Increase in Wdnm1-like Transcript
6 hoursIncreases
7 days~17,000-fold increase

*Based on research in 3T3-L1 preadipocytes. physiology.orgnih.gov

Protein Interactions and Intracellular Signaling Cascades

Direct Protein-Protein Interactions (e.g., STAT3, SHP1)

Evidence suggests that WDNM1 protein, or its corresponding transcript in some cases, can interact with key signaling molecules such as STAT3 and SHP1. In humans, the Wdnm1-like-ψ transcript has shown specificity for binding to the STAT3 transcription factor. nih.govresearchgate.net This interaction is thought to reduce the dephosphorylation of STAT3 by the phosphatase SHP1. nih.govresearchgate.net This mechanism suggests a role for WDNM1 in modulating STAT3 activity by influencing its phosphorylation state. While the interaction between the human transcript and STAT3 has been investigated, further research is needed to fully understand the specificity and implications of this binding, particularly regarding the protein itself. nih.gov

Integration into Cellular Signaling Pathways (e.g., STAT3 pathway, p38 MAP kinase pathway)

This compound has been implicated in the modulation of significant cellular signaling pathways, including the STAT3 and p38 MAP kinase pathways. The proposed interaction between the human Wdnm1-like-ψ transcript and STAT3 suggests a direct link to the STAT3 pathway, potentially enhancing STAT3 activity by preventing its dephosphorylation by SHP1. nih.govresearchgate.net The STAT3 pathway is a crucial component of the JAK/STAT signaling cascade and is involved in various cellular processes, including differentiation and immune responses. guidetopharmacology.orglipidmaps.orgresearchgate.net

Studies in mouse models of adipogenesis have also provided insights into WDNM1's involvement in signaling. TNF-α treatment of adipocytes was shown to increase Wdnm1-like transcript levels, and this increase was attenuated by pretreatment with a p38 MAP kinase inhibitor. physiology.orgnih.gov This finding suggests that the p38 MAP kinase pathway may be involved in regulating WDNM1 expression. The p38 MAP kinase pathway is known to be activated by various stimuli, including cytokines and stress, and plays a role in diverse cellular responses. mdpi.comuniprot.org The interplay between WDNM1 and these pathways highlights its potential role in mediating cellular responses to external signals.

Secreted Nature and Paracrine/Endocrine Actions

This compound is characterized as a small secreted protein. physiology.orgnih.gov This secreted nature is significant as it allows WDNM1 to potentially exert paracrine or endocrine effects, influencing the function of neighboring cells or more distant tissues through the bloodstream. frontiersin.orgmerckmanuals.com

In the context of adipogenesis, Wdnm1-like has been identified as a new adipokine, a signaling molecule secreted by adipose tissue. physiology.orgnih.gov Its expression is selectively enriched in white adipose depots and upregulated during adipocyte differentiation. physiology.orgnih.gov This suggests a potential paracrine or autocrine role within adipose tissue, possibly influencing the differentiation and function of adipocytes or other cells in the adipose microenvironment. physiology.org Furthermore, studies have shown that murine Wdnm1-like protein can enhance the production of active MMP-2, an extracellular protease involved in extracellular matrix remodeling. physiology.orgnih.gov This finding supports the idea that secreted WDNM1 can modify the extracellular environment, which is relevant in processes like adipogenesis and potentially in the stromal microenvironment of tumors where adipocytes are present. physiology.orgnih.gov

The secreted nature of this compound positions it as a potential mediator of intercellular communication, capable of influencing cellular behavior through paracrine or possibly endocrine mechanisms.

Evolutionary Dynamics and Cross Species Analysis of Wdnm1 Locus

Phylogenetic Conservation Across Mammalian Lineages

The Wdnm1-like gene and its encoded protein exhibit significant conservation throughout eutherian mammals. nih.govresearchgate.net This conservation is indicative of functional constraint, suggesting an important biological role for the protein in these lineages. The gene is classified as a distant member of the whey acidic protein/four-disulfide core (WAP/4-DSC) protein family. nih.govresearchgate.net Analysis of the mouse Wdnm1-like protein sequence reveals the conservation of six out of the eight characteristic cysteine residues that define the WAP/4-DSC motif. nih.gov The WAP/4-DSC domain itself is not exclusive to mammals but is found across various lineages. researchgate.net

Further evidence for the conservation of Wdnm1-like protein function in many mammals comes from the calculation of synonymous (ds) versus nonsynonymous (dn) nucleotide substitution rates. These calculations show relatively low dn/ds ratios in pairwise comparisons among eutherian mammals (excluding the Pan/Homo lineage) and among primates (excluding Pan/Homo). The average ds/dn ratio is 3.5 for the depicted set of eutherian mammals except Pan/Homo, and 3.0 for the set of primates except Pan/Homo. nih.gov These values, being greater than 1, are consistent with purifying selection acting on the protein-coding sequence, which helps maintain protein function over evolutionary time. nih.gov

The presence of Wdnm1-like orthologs has been identified in diverse mammalian species, including the marsupial Monodelphis domestica (opossum), although aligning the N-terminus sequence perfectly with that of eutherian mammals is challenging due to the evolutionary distance. nih.gov

Species-Specific Divergence and Pseudogenization in Hominids

Despite the broad conservation observed across many mammalian lineages, the WDNM1 locus shows notable species-specific divergence and pseudogenization within hominids. While the open reading frame (ORF) for Wdnm1-like remains intact in most investigated primates and other mammals, it has become incapacitated or lost in hominids. nih.govresearchgate.netresearchgate.net

Specifically, in the evolutionary ancestor common to the genera Pan (chimpanzee and bonobo) and Homo (human, Neanderthal, and Denisovan), the nucleotide sequence region responsible for coding the N-terminus of the mature Wdnm1-like protein underwent modifications, including deletions. nih.govresearchgate.net Although the ORF persisted in the genus Pan, computational analysis suggests that the human Wdnm1-like locus does not encode a functional protein. nih.gov This indicates that in humans, the locus represents a relatively recent evolutionary remnant of a protein-coding gene that has lost its protein-coding capacity. researchgate.netresearchgate.net Analysis of the corresponding sequence fragment in Neanderthals and Denisovans shows it is identical to that found in modern humans. nih.gov

Functional Implications of Protein-Coding Loss versus lncRNA Functionality

The loss of protein-coding function from the WDNM1 locus in hominids presents intriguing questions about the functional evolution of this genomic region. In humans, the Wdnm1-like locus is often referred to as a pseudogene (Wdnm1-like-ψ) or is known as the long non-coding RNA (lncRNA) lnc-DC. nih.govresearchgate.netresearchgate.net

While the protein product is likely non-functional in humans, the lnc-DC transcript is highly expressed, particularly in human dendritic cells (DC), and plays a significant role in their differentiation. nih.govresearchgate.netresearchgate.net This suggests a potential evolutionary shift in the primary function of the locus in hominids, from encoding a protein to producing a functional lncRNA. The human lnc-DC transcript is thought to exert its function, at least in part, by binding to the STAT3 transcription factor, which influences DC differentiation. nih.gov

In contrast, studies in mice have shown that the Wdnm1-like gene encodes a small secreted protein. nih.govnih.govnih.gov This murine Wdnm1-like protein is involved in adipogenesis and has been shown to enhance the production of active MMP-2. nih.govnih.govnih.gov This functional difference between the murine protein-coding Wdnm1-like and the human non-coding lnc-DC highlights a fascinating evolutionary scenario where the locus may have mediated different functions via transcript and protein at various points in evolutionary history and in different species. nih.govresearchgate.netresearchgate.net

Comparative Genomics and Evolutionary Insights

Comparative genomics serves as a powerful methodology for unraveling evolutionary history and understanding the genetic basis of biological differences between species. genome.govwikipedia.orgnumberanalytics.com By comparing the complete genome sequences of different organisms, researchers can identify regions of similarity and divergence, pinpointing genes crucial for life and regulatory elements that control gene function across species. genome.govwikipedia.org This approach is invaluable for studying evolutionary changes and understanding the relationships between organisms at the gene level. wikipedia.orgnumberanalytics.com

The study of the WDNM1 locus provides a specific example of how comparative genomics offers evolutionary insights. The observed pattern of strong conservation of the protein-coding gene across many eutherian mammals, followed by its pseudogenization and potential functional shift to a lncRNA in hominids, is a direct outcome of comparative genomic analysis. nih.govresearchgate.netresearchgate.net Such comparisons reveal not only the evolutionary trajectory of individual genes or loci but also shed light on the genetic events that contribute to species-specific traits and divergence. Comparative analysis of gene regulation across species, including comparisons between humans and chimpanzees, has demonstrated differences in gene expression patterns and regulatory elements, suggesting that changes in gene regulation have been significant drivers of evolutionary divergence. numberanalytics.com The case of the WDNM1 locus, evolving from a conserved protein-coding unit to a pseudogene with a potential lncRNA function in humans, exemplifies the dynamic nature of genomes and the diverse evolutionary paths that loci can take. nih.govresearchgate.netresearchgate.net

Pathophysiological Roles and Mechanisms of Disease Involvement

Mechanisms in Neoplastic Processes

WDNM1 has been studied for its association with various aspects of neoplastic transformation and progression, particularly in the context of mammary adenocarcinoma.

Early studies identified an inverse correlation between WDNM1 expression and the metastatic potential of mammary adenocarcinoma cells in rats. nih.govebi.ac.ukresearchgate.netdntb.gov.ua Specifically, WDNM1 was initially found to be expressed at lower levels in metastatic clones of the DMBA-8 mammary adenocarcinoma cell line compared to non-metastatic clones. physiology.orgresearchgate.net This differential expression suggests that higher levels of WDNM1 may be associated with a reduced capacity for metastasis in this model.

WDNM1 is recognized as a marker of lactogenic differentiation in mammary epithelial cells. aacrjournals.orgnih.gov Research indicates that factors promoting tumorigenesis, such as the overexpression of Wnt1, can lead to the partial abrogation of WDNM1 induction. aacrjournals.orgnih.gov This occurs alongside the suppression of other markers of terminal differentiation, such as the milk protein beta-casein. aacrjournals.orgnih.gov Given that the suppression of terminal differentiation is a characteristic feature of tumorigenesis, the reduced expression of WDNM1 in certain tumor contexts may contribute to the undifferentiated state of cancer cells. aacrjournals.orgdntb.gov.ua

WDNM1-like is considered a new adipokine, a secreted factor produced by adipocytes. physiology.orgnih.govphysiology.org Adipocytes are key components of the stromal environment in many tumors, contributing to the tumor microenvironment. physiology.org Wdnm1-like has been shown to enhance the activity of matrix metalloproteinase-2 (MMP-2). physiology.orgf1000research.comnih.govnih.gov MMP-2 is an enzyme involved in the degradation of the extracellular matrix, a process crucial for tissue remodeling and cell-matrix interactions within the tumor microenvironment, which can impact tumor growth and invasion. physiology.orgresearchgate.net This suggests a potential role for Wdnm1-like in modulating the tumor microenvironment through its effects on extracellular matrix remodeling.

Based on its reduced expression in metastatic mammary adenocarcinomas, WDNM1 has been postulated to function as a tumor suppressor gene. physiology.orgresearchgate.netnih.govebi.ac.ukresearchgate.netdntb.gov.ua Tumor suppressor genes typically play a role in regulating cell division and preventing uncontrolled cell growth, and their loss of function can contribute to cancer development. wikipedia.orgnews-medical.netkhanacademy.org The observed downregulation of WDNM1 in more aggressive tumor variants aligns with the characteristics expected of a tumor suppressor. nih.govebi.ac.ukresearchgate.netdntb.gov.ua

Role in Tumor Microenvironment Interactions

Contributions to Inflammatory Responses and Obesity-Related Pathologies

Wdnm1-like's role extends beyond neoplastic processes to include involvement in inflammatory responses and conditions linked to obesity. As an adipokine, it is a secreted product of adipocytes, which are central to energy storage and also function as endocrine cells. physiology.orgnih.gov

Studies have shown that Wdnm1-like transcript levels are upregulated in murine macrophages following treatment with lipopolysaccharide (LPS), a known proinflammatory agent, indicating a potential role in the inflammatory response. physiology.org Furthermore, Wdnm1-like's ability to activate MMP-2, an enzyme involved in extracellular matrix remodeling, can be relevant in inflammatory contexts where tissue remodeling occurs. physiology.orgresearchgate.netnih.gov

Obesity is often associated with chronic low-grade inflammation and is a risk factor for various related pathologies. dntb.gov.uasciencenordic.comoup.com The expression of Wdnm1-like in adipose tissue and its regulation by inflammatory stimuli like TNF-alpha further link it to these conditions. physiology.orgnih.gov While the precise mechanisms are still being elucidated, its identification as an adipokine and its influence on MMP-2 activity suggest potential contributions to the complex interplay between adipocytes, inflammation, and extracellular matrix dynamics observed in obesity and related metabolic disorders. physiology.orgnih.govphysiology.orgdntb.gov.uaescholarship.org

Broader Implications in Cell Fate and Disease Progression

Beyond its specific roles in cancer and inflammation, WDNM1-like appears to have broader implications in determining cell fate and influencing disease progression. Cell fate decisions, which govern whether a cell proliferates, differentiates, or undergoes apoptosis, are fundamental processes critical for development and tissue homeostasis. mdpi.comucsf.edumdpi.com

Research indicates that Wdnm1-like is involved in the differentiation of multiple cell types, including adipocytes and epithelial cells in the cornea. f1000research.comnih.govresearchgate.net Its role in the suppression of mammary epithelial differentiation in the context of tumorigenesis underscores its impact on cell fate in disease. aacrjournals.orgnih.gov Disruptions in the molecular mechanisms controlling cell fate can contribute to the development and progression of various diseases, including cancer. mdpi.com

The association of WDNM1 with the metastatic potential of mammary adenocarcinomas and the hypothesis that it functions as a tumor suppressor gene highlight its significance in the broader context of cancer progression. physiology.orgresearchgate.netnih.govebi.ac.ukresearchgate.netdntb.gov.uawikipedia.orgnews-medical.netkhanacademy.orgoup.com As a member of the WAP/4-DSC family, which includes proteins with diverse functions such as protease inhibition and involvement in inflammatory and immune responses, WDNM1's activities likely contribute to the complex cellular and molecular changes that drive disease. researchgate.net

Summary of WDNM1 Expression Changes in Different Contexts

ContextWDNM1/Wdnm1-like Expression LevelFold Change (if specified)Source(s)
Metastatic Mammary Adenocarcinoma (Rat)Decreased~20-fold lower nih.govresearchgate.net
Non-metastatic Mammary Adenocarcinoma (Rat)Higher- nih.govresearchgate.net
During White Adipogenesis (in vitro, mouse)Increased significantlyUp to ~17,000-fold physiology.orgnih.gov
TNF-alpha treatment (3T3-L1 adipocytes)Increased~2.4-fold physiology.orgnih.gov
LPS treatment (murine macrophages)Upregulated- physiology.org
Virgin Mammary Glands (mouse)Relatively low- aacrjournals.org
Preneoplastic Mammary Glands (mouse)ElevatedSignificant induction aacrjournals.org
Mammary Adenocarcinomas (mouse)ElevatedSignificant induction aacrjournals.org

Advanced Research Methodologies and Experimental Models

Bioinformatic and Computational Approaches

Sequence Homology and Domain Prediction

WDNM1 protein and WDNM1-like are recognized as members of the whey acidic protein/four-disulfide core (WAP/4-DSC) protein family. physiology.orgebi.ac.uk This family is defined by a conserved structural motif, the WAP/4-DSC domain, which is characterized by a specific arrangement of eight cysteine residues involved in disulfide bonds. ebi.ac.uknih.gov Analysis of WDNM1-like protein sequence indicates the conservation of six of these eight characteristic cysteines found within the WAP/4-DSC motif. physiology.org

Studies in rats have shown that the Wdnm1 gene can produce two transcripts through alternative splicing, leading to predicted protein products of 18 and 60 amino acids. nih.gov The longer, spliced version (60 amino acids) demonstrates strong sequence homology to other proteins containing the conserved cysteine framework of the WAP/4-DSC family. nih.gov

Sequence comparisons of WDNM1-like protein across different species reveal varying degrees of similarity. For instance, the rat WDNM1-like protein shares 85% identity and 93% similarity at the amino acid level with the mouse hypothetical protein LOC66107 over a specific region (amino acids 10-72). researchgate.net When comparing WDNM1-like to WDNM1/Expi and another related protein, NP001075426, WDNM1-like shows limited sequence homology (~30% identity). physiology.org In contrast, WDNM1/Expi and NP001075426 exhibit a higher degree of sequence homology, approximately 70% identity. physiology.org

Interestingly, comparative genetic analyses suggest that the human WDNM1-like locus may function as a pseudogene, potentially lacking the capacity to encode a functional protein due to a one base pair deletion near the start of the predicted open reading frame. f1000research.comnih.gov This contrasts with the intact open reading frame observed in most other investigated eutherian mammals. f1000research.comnih.gov

Gene Ontology and Pathway Analysis

Gene Ontology (GO) analysis provides insights into the potential molecular functions, cellular components, and biological processes associated with this compound and its orthologs. Based on available data, this compound has been suggested to possess potential proteinase inhibiting capacity. uniprot.orgnih.gov Conversely, WDNM1-like protein has been indicated to potentially promote the activation of the metalloproteinase MMP2. uniprot.orgphysiology.org

GO annotations for bovine WFDC18 (Protein WDNM1) include terms such as serine-type endopeptidase inhibitor activity, antibacterial humoral response, and innate immune response. uniprot.org For mouse Wfdc21 (Wdnm1-like protein), GO annotations encompass enzyme activator activity, peptidase inhibitor activity, response to lipopolysaccharide, response to tumor necrosis factor, and white fat cell differentiation. uniprot.org

These GO terms suggest involvement in various biological processes, including immune responses, protease regulation, and cellular differentiation. Research findings further support these potential roles. For example, the Wdnm1 gene expression is known to be induced during mammary gland involution. physiology.org Furthermore, WDNM1 was observed to be downregulated in metastatic rat mammary adenocarcinomas, suggesting a possible role related to tumor metastatic potential and associated proteinase activity. ebi.ac.uknih.govembl.de

WDNM1-like transcript has demonstrated selective expression in adipose tissue and liver, with enrichment in white adipose depots compared to brown adipose tissue. physiology.org Its transcript levels significantly increase during in vitro white adipogenesis. physiology.org These findings suggest that WDNM1-like protein may contribute to the remodeling of the extracellular environment during adipogenesis and potentially within tumor microenvironments where adipocytes are present. physiology.org

Additionally, the WDNM1-like transcript has been functionally linked to dendritic cell differentiation in both human and mouse studies. nih.govf1000research.com In humans, this association may involve the binding of the transcript to the transcription factor STAT3. nih.govf1000research.com

The following table summarizes some of the key GO terms associated with WDNM1/WDNM1-like proteins:

AspectTermSource Organism (Example)
Molecular FunctionSerine-type endopeptidase inhibitor activityBovine uniprot.org
Molecular FunctionEnzyme activator activityMouse uniprot.org
Molecular FunctionPeptidase inhibitor activityMouse, Bovine uniprot.orguniprot.org
Biological ProcessAntibacterial humoral responseBovine uniprot.org
Biological ProcessInnate immune responseBovine uniprot.org
Biological ProcessResponse to lipopolysaccharideMouse uniprot.org
Biological ProcessResponse to tumor necrosis factorMouse uniprot.org
Biological ProcessWhite fat cell differentiationMouse uniprot.org

Future Research Directions and Unanswered Questions

Elucidation of Complete Functional Mechanisms

While initial studies have provided insights into potential functions of WDNM1, the complete spectrum of its molecular mechanisms remains to be fully elucidated. Research indicates that WDNM1-like protein may enhance the production of active MMP-2, suggesting a role in extracellular matrix remodeling physiology.orgnih.gov. This finding identifies WDNM1-like as a new member of the adipocyte secretome that functions to enhance MMP-2 activity physiology.orgnih.gov. However, the precise steps and interacting molecules involved in this enhancement require detailed investigation. Furthermore, given its distant relation to the whey acidic protein/four-disulfide core (WAP/4-DSC) family, some members of which are proteinase inhibitors, the potential for WDNM1 to also possess inhibitory functions or modulate other proteases warrants exploration physiology.orgnih.govnih.gov. Future studies should employ advanced biochemical and cell biology techniques to map the signaling pathways influenced by WDNM1 and identify its direct substrates or targets. Understanding the nuances of its interaction with MMP-2 and potentially other proteases is crucial for defining its role in various physiological and pathological processes.

Identification of Additional Interacting Partners and Regulatory Networks

The biological function of a protein is often dictated by its interactions with other molecules and its integration into complex regulatory networks. While some associations have been suggested, a comprehensive identification of WDNM1's interacting protein partners, RNA molecules, and regulatory factors is needed. For instance, the human WDNM1-like pseudogene transcript has been functionally associated with dendritic cell differentiation, potentially through binding to STAT3 nih.gov. This suggests a potential interaction between the WDNM1 transcript (or a related product) and signaling molecules. Identifying additional binding partners through techniques like co-immunoprecipitation followed by mass spectrometry or yeast two-hybrid screens would provide valuable insights into the pathways WDNM1 influences. Furthermore, understanding how WDNM1 expression is regulated at the transcriptional and post-transcriptional levels, including the involvement of transcription factors, microRNAs, and other non-coding RNAs, is essential for comprehending its role in cellular processes. Research into the regulatory elements for WDNM1P and how they differ across species could also be informative researchgate.net.

Detailed Analysis of Species-Specific Functional Differences

Intriguing evidence suggests significant species-specific differences in the WDNM1 locus and its potential protein product. Notably, while most mammals appear to possess a functional protein-coding WDNM1-like gene, humans (and likely Neanderthals and Denisovans) have an incapacitated open reading frame, suggesting the human locus may function primarily as a long non-coding RNA (lncRNA) nih.govresearchgate.netresearchgate.netf1000.com. This presents a critical area for future research. Detailed comparative studies are needed to understand the functional consequences of this evolutionary divergence. Research questions include whether the human WDNM1-like transcript (lnc-DC) exerts its effects solely through RNA-mediated mechanisms, such as binding to STAT3, or if there are any short peptides or alternative translation products with biological activity nih.govbiorxiv.org. Investigating the functional roles of the WDNM1 protein in species where it is expressed, such as mice and rats, and comparing these to the functions of the lncRNA in humans will be vital for understanding the evolutionary trajectory and diverse roles of this locus physiology.orgnih.govnih.govf1000.comontosight.airesearchgate.netjax.org.

Exploration of WDNM1 in Other Biological Systems and Disease Contexts

Initial studies have linked WDNM1 to adipogenesis and dendritic cell differentiation physiology.orgnih.govnih.gov. However, its potential involvement in other biological systems and disease contexts remains largely unexplored. Given its secreted nature in some species physiology.orgnih.gov, WDNM1 could play roles in intercellular communication or act on distant tissues. Future research should investigate WDNM1 expression and function in a wider range of cell types and tissues. Furthermore, exploring its potential involvement in various diseases, beyond the initial observations in mammary adenocarcinomas where the rat WDNM1 gene was found to be downregulated in metastatic cells nih.govresearchgate.net, could reveal novel therapeutic targets or biomarkers. This could include investigating its role in other cancers, inflammatory conditions, metabolic disorders, or developmental processes. Studies on perivascular adipose tissue (PVAT), where adipocytes play a role in vascular function and are implicated in hypertension, could potentially explore the involvement of adipocyte-secreted factors like WDNM1 physiology.org.

Development of Novel Experimental Tools and Approaches

Advancing the understanding of WDNM1 will necessitate the development of novel experimental tools and approaches. Given the species-specific differences, generating appropriate animal models, such as knock-in mice expressing the human lncRNA or humanized models, could be crucial for studying the distinct functions of the human locus nih.govresearchgate.netf1000.com. Furthermore, developing highly specific antibodies or probes for detecting and tracking the this compound (in species where it is expressed) and the WDNM1-like transcript will be essential for localization and functional studies. Innovative techniques for studying protein-lncRNA interactions in vivo and in vitro are also needed. The application of advanced techniques like single-cell RNA sequencing and spatial transcriptomics could provide a more detailed understanding of WDNM1 expression patterns and its cellular context in various tissues and disease states researchgate.net.

Q & A

Q. What is the functional role of WDNM1 in mammary gland differentiation and breast cancer metastasis suppression?

WDNM1 is a secreted protease inhibitor belonging to the four-disulfide core family, implicated in mammary gland development and tumor suppression. It is upregulated during pregnancy and lactation, where it facilitates alveolar differentiation and milk protein synthesis (e.g., β-casein) . In rat mammary adenocarcinomas, WDNM1 expression is 20-fold higher in non-metastatic cell lines, suggesting its role in inhibiting metastasis by inducing apoptosis and suppressing protease activity critical for tumor dissemination .

Q. Which methodologies are optimal for detecting WDNM1 expression in cellular models?

  • mRNA quantification : Use qRT-PCR with primers targeting conserved regions of the WDNM1 transcript. RNA should be isolated via acid guanidinium thiocyanate-phenol-chloroform extraction to ensure purity .
  • Protein detection : Employ ELISA with antibodies specific to the WDNM1 four-disulfide core domain. Validate results using Western blotting under non-reducing conditions to preserve disulfide bonds .

Q. How does WDNM1 expression correlate with metastatic potential in mammary adenocarcinoma models?

Studies in rat mammary adenocarcinomas demonstrate that non-metastatic cell lines exhibit 20-fold higher WDNM1 expression compared to metastatic variants. This inverse correlation suggests WDNM1 as a biomarker for low metastatic risk, potentially through protease inhibition or apoptosis induction .

Advanced Research Questions

Q. What experimental models are suitable for studying WDNM1’s role in mammary development and cancer progression?

  • In vitro : LA7 mammary epithelial cells treated with lactogenic hormones (hydrocortisone, prolactin) to induce dome formation and WDNM1/β-casein expression .
  • In vivo : Foxq1-deficient murine models to assess WDNM1’s interaction with actin cytoskeleton regulators (e.g., Ezrin, Moesin) in liver or mammary tissues .

Q. How can researchers resolve contradictions in WDNM1 expression data across studies?

Discrepancies often arise from differences in cell lines (e.g., metastatic vs. non-metastatic variants) or hormonal context (e.g., pregnancy vs. involution). To address this:

  • Standardize experimental conditions (e.g., hormone treatments, cell synchronization).
  • Use subtractive hybridization or RNA-Seq to identify context-specific regulatory networks .
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and study designs .

Q. What molecular techniques are recommended to investigate WDNM1’s interaction with cytoskeletal regulators?

  • Fluorescence microscopy : Label actin filaments with phalloidin conjugates in WDNM1-overexpressing cells to visualize cytoskeletal reorganization .
  • Co-immunoprecipitation : Use antibodies against WDNM1 and ERM family proteins (Ezrin, Radixin) to identify binding partners in mammary or hepatic cell lysates .

Q. What critical factors should be considered when designing longitudinal studies on WDNM1’s role in lactation-induced differentiation?

  • Timing : Collect samples at key developmental stages (e.g., mid-pregnancy, lactation day 1–7, involution).
  • Hormonal controls : Administer prolactin and hydrocortisone to mimic lactation signals in vitro .
  • Multiplex assays : Combine RNA-Seq with proteomic profiling to track WDNM1’s temporal expression alongside differentiation markers (e.g., WAP, α-lactalbumin) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.